molecular formula C24H14ClF2N3O2 B15006281 4-[(E)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]phenyl 2-chloro-4,5-difluorobenzoate

4-[(E)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]phenyl 2-chloro-4,5-difluorobenzoate

Cat. No.: B15006281
M. Wt: 449.8 g/mol
InChI Key: WKKYSWIYPKBILS-OQLLNIDSSA-N
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Description

4-[(1E)-2-CYANO-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]PHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE is a complex organic compound that features a benzimidazole moiety, a cyano group, and a difluorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-CYANO-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]PHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid. The cyano group can be introduced via a Knoevenagel condensation reaction with malononitrile. The final esterification step involves the reaction of the intermediate with 2-chloro-4,5-difluorobenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Knoevenagel condensation and esterification steps, as well as the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-CYANO-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]PHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorine atom in the difluorobenzoate ester can be substituted with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzimidazole N-oxides.

    Reduction: Amines.

    Substitution: Substituted benzoates.

Scientific Research Applications

4-[(1E)-2-CYANO-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]PHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to the benzimidazole moiety.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-CYANO-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]PHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE involves its interaction with molecular targets such as DNA and proteins. The benzimidazole moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Fluorobenzoate esters: Compounds like 2,4-difluorobenzoic acid esters, which are used in organic synthesis.

Uniqueness

4-[(1E)-2-CYANO-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]PHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE is unique due to its combination of a benzimidazole moiety, a cyano group, and a difluorobenzoate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C24H14ClF2N3O2

Molecular Weight

449.8 g/mol

IUPAC Name

[4-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenyl] 2-chloro-4,5-difluorobenzoate

InChI

InChI=1S/C24H14ClF2N3O2/c1-13-2-7-21-22(8-13)30-23(29-21)15(12-28)9-14-3-5-16(6-4-14)32-24(31)17-10-19(26)20(27)11-18(17)25/h2-11H,1H3,(H,29,30)/b15-9+

InChI Key

WKKYSWIYPKBILS-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=C(C=C3)OC(=O)C4=CC(=C(C=C4Cl)F)F)/C#N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(C=C3)OC(=O)C4=CC(=C(C=C4Cl)F)F)C#N

Origin of Product

United States

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